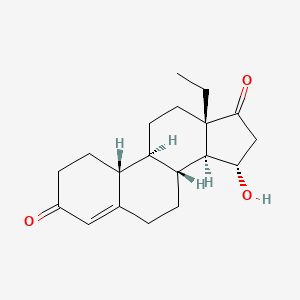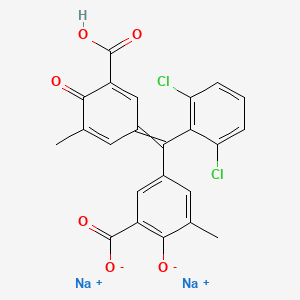
Azul Mordiente 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mordant Blue 1 is a useful research compound. Its molecular formula is C23H14Cl2Na2O6 and its molecular weight is 503.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mordant Blue 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mordant Blue 1 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Teñido Textil
Azul Mordiente 1 se utiliza en la industria textil como un tinte {svg_1}. Los mordientes son sustancias que se aplican a un sustrato textil en paralelo con el proceso de teñido que modifican la interacción del tinte y la fibra {svg_2}. Mejoran la calidad de absorción de la tela y ayudan a mejorar el color y la solidez a la luz {svg_3}.
Tratamiento del Agua
El this compound también está involucrado en estudios de tratamiento de aguas. Se introdujo un sistema de persulfato activado por Fenton (Fe2+/PS) para la degradación eficiente del Azul Mordiente 9 (MB 9) como tinte textil en una solución acuosa {svg_4}. Esto podría aplicarse potencialmente también al this compound.
Estudios de Impacto Ambiental
El impacto ambiental de los tintes como el this compound es un área de estudio significativa. La presencia de estos colorantes en los efluentes no solo deteriora estéticamente el agua, sino que también daña el sistema social y la salud {svg_5}.
Desarrollo de Nuevos Mordientes
Se están realizando investigaciones para desarrollar nuevos mordientes que puedan expandir la tecnología de coloración de los tintes naturales {svg_6}. El this compound, al ser un tinte mordiente, podría estar involucrado en tales estudios.
Estudio de los Métodos de Teñido
Se estudian diferentes métodos de aplicación de mordientes, incluyendo el pre-mordiente, el mordiente simultáneo y el post-mordiente, utilizando tintes como el this compound {svg_7}.
Investigación Histórica
El this compound, al igual que otros tintes mordientes, forma parte de la investigación histórica sobre los procesos de teñido. El uso de mordientes con tintes naturales se ha practicado durante siglos para lograr resultados notables {svg_8}.
Mecanismo De Acción
Target of Action
Mordant Blue 1, also known as 2Na 5-(3-carboxylato-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorophenyl)methyl-3-methylsalicylate, primarily interacts with tissues, cells, or subcellular organelles . The compound forms a coordination complex with these targets, which is facilitated by a substance known as a mordant .
Mode of Action
The interaction between Mordant Blue 1 and its targets involves a mordant, which interacts with both the substrate (for example, tissue, cell, subcellular organelle) and the dye . This interaction may involve covalent interaction . Most mordants are metal salts such as ferric chloride and those of chromium and vanadium . Other compounds such as tannic acid and galloylglucoses can also serve as mordants .
Biochemical Pathways
It is known that mordant dyes like mordant blue 1 interact with tissues, cells, or subcellular organelles via a mordant . This interaction may influence various biochemical pathways within these biological structures.
Result of Action
The molecular and cellular effects of Mordant Blue 1’s action primarily involve the staining of tissues, cells, or subcellular organelles . This staining is facilitated by the interaction between the dye and a mordant, which forms a coordination complex with the biological substrate .
Action Environment
The action, efficacy, and stability of Mordant Blue 1 can be influenced by various environmental factors. For instance, the degradation of Mordant Blue 9, a similar compound, was found to be markedly influenced by operational parameters such as initial pH, persulfate concentration, and iron concentration . Additionally, the presence of inorganic anions, such as Cl− and HCO3−, can also affect the degradation efficiency of these compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "Mordant Blue 1 can be synthesized by the condensation of 2-naphthol and 4,4'-dinitro-2,2'-stilbenedisulfonic acid followed by reduction of the resulting azo compound.", "Starting Materials": [ "2-naphthol", "4,4'-dinitro-2,2'-stilbenedisulfonic acid", "Sodium hydroxide", "Sodium dithionite", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve 2-naphthol and 4,4'-dinitro-2,2'-stilbenedisulfonic acid in sodium hydroxide solution.", "Heat the mixture to 80-90°C and stir for 2-3 hours.", "Cool the mixture and filter the resulting azo compound.", "Dissolve the azo compound in dilute hydrochloric acid.", "Add sodium dithionite to the solution and stir for 1-2 hours.", "Filter the resulting Mordant Blue 1 and wash with water.", "Dry the product and recrystallize from hot water." ] } | |
Número CAS |
1796-92-5 |
Fórmula molecular |
C23H14Cl2Na2O6 |
Peso molecular |
503.2 g/mol |
Nombre IUPAC |
disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-3-methyl-2-oxidobenzoate |
InChI |
InChI=1S/C23H16Cl2O6.2Na/c1-10-6-12(8-14(20(10)26)22(28)29)18(19-16(24)4-3-5-17(19)25)13-7-11(2)21(27)15(9-13)23(30)31;;/h3-9,26H,1-2H3,(H,28,29)(H,30,31);;/q;2*+1/p-2/b18-13+;; |
Clave InChI |
JROAZQFKSSYEBL-YWABOPJLSA-L |
SMILES isomérico |
CC1=CC(=CC(=C1[O-])C(=O)[O-])/C(=C\2/C=C(C(=O)C(=C2)C(=O)O)C)/C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |
SMILES |
CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |
SMILES canónico |
CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



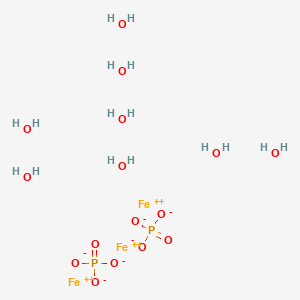
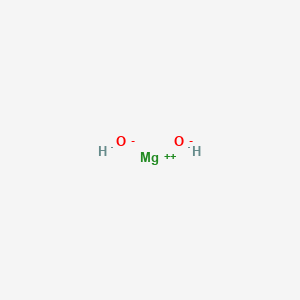
![Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B1148293.png)
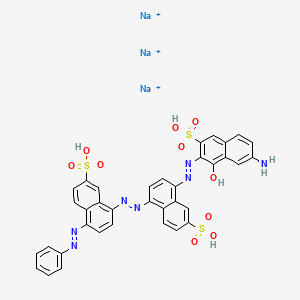
![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1148296.png)
